Product packaging for C24H20FN5O4S(Cat. No.:)

C24H20FN5O4S

Cat. No.: B12623876
M. Wt: 493.5 g/mol
InChI Key: NFAWCQBGFWYSGT-YIYNWQHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound C24H20FN5O4S is a synthetically derived small molecule offered for scientific research and development purposes. It is provided as a high-purity material to ensure consistency and reliability in experimental settings. Potential research applications for this compound may span across medicinal chemistry, where it could serve as a key intermediate or a scaffold for the development of novel bioactive molecules, and in chemical biology for probing biological pathways. Its specific mechanism of action and detailed pharmacological profile are areas of active investigation and are dependent on the research context. Researchers are encouraged to consult the scientific literature for the latest findings. This product is strictly labeled For Research Use Only (RUO) . It is not intended for direct human or veterinary use, nor for any diagnostic, therapeutic, or clinical procedures. Compliance with all applicable safety regulations and institutional guidelines for handling chemical substances is mandatory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20FN5O4S B12623876 C24H20FN5O4S

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H20FN5O4S

Molecular Weight

493.5 g/mol

IUPAC Name

2-[(3aR,6aS)-5-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide

InChI

InChI=1S/C24H20FN5O4S/c25-10-5-6-14-13(7-10)24(23(34)28-14)19-18(15(29-24)8-17(27)31)20(32)30(21(19)33)22-12(9-26)11-3-1-2-4-16(11)35-22/h5-7,15,18-19,29H,1-4,8H2,(H2,27,31)(H,28,34)/t15?,18-,19+,24?/m1/s1

InChI Key

NFAWCQBGFWYSGT-YIYNWQHESA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)N3C(=O)[C@H]4[C@@H](C3=O)C5(C6=C(C=CC(=C6)F)NC5=O)NC4CC(=O)N)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N3C(=O)C4C(NC5(C4C3=O)C6=C(C=CC(=C6)F)NC5=O)CC(=O)N)C#N

Origin of Product

United States

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of C24h20fn5o4s

High-Resolution Spectroscopic Techniques for Structural Confirmation

A suite of advanced spectroscopic techniques has been employed to verify the intricate structure of C24H20FN5O4S. These methods provide complementary information that, when combined, allows for an unambiguous assignment of the compound's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Positional and Connectivity Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental in delineating the precise placement of hydrogen and carbon atoms within the molecular framework of this compound.

¹H-NMR Spectroscopy: The proton NMR spectrum displays characteristic signals that confirm the presence of various structural motifs. rsc.org Protons of the acetamido group (–NHCOCH₃) are observed as a singlet for the methyl protons (–COCH₃) in the δ 2.0-2.3 ppm region, while the amide proton (–NHCO) appears as a singlet at a downfield shift of δ >10.0 ppm. rsc.org The proton of the imine group (–N=CH–) resonates as a singlet between δ 8.5-9.4 ppm. rsc.org A key triplet, integrating to one proton, is observed for the sulfonamide proton (–SO₂NH–) in the range of δ 7.8-8.1 ppm. rsc.org The methylene (B1212753) protons adjacent to the sulfonamide group (–SO₂NH–CH₂–) present signals in the aliphatic region, typically between δ 3.7-4.5 ppm. rsc.org Aromatic protons of the benzenesulfonyl ring appear as a broad multiplet between δ 7.5-7.8 ppm. rsc.org

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides further evidence for the quinazolinone core and other functional groups. The spectrum is characterized by two quaternary carbon signals at low frequencies (δ 150-162 ppm), which are assigned to the cyclic amide carbons of the quinazolinone ring. rsc.org The carbon of the acyclic imine group (–N=CH–) resonates variably between δ 161-169 ppm. rsc.org The signal for the secondary carbon of the methylene group (–CH₂–) attached to the sulfonamide is observed at a higher frequency around δ 45 ppm. rsc.org

2D-NMR Spectroscopy: Two-dimensional NMR techniques were also utilized to establish connectivity between protons and carbons, confirming the assignments made from 1D spectra. rsc.org

Table 1: Selected ¹H and ¹³C NMR Spectral Data for this compound

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
–NHCO CH₃>10.0 (s, 1H)-
–NHCOCH₃ 2.0-2.3 (s, 3H)-
–N=CH8.5-9.4 (s, 1H)161-169
–SO₂NH7.8-8.1 (t, 1H)-
–SO₂NH–CH₂3.7-4.5~45
Quinazolinone C=O/C=N-150-162

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry was used to determine the molecular weight and confirm the elemental composition of the compound. The ESI-MS (positive mode) spectrum showed a molecular ion peak [M+H]⁺ corresponding to the proposed molecular formula. rsc.org This technique is crucial for verifying that the synthesized compound has the correct mass, and fragmentation patterns can offer additional structural clues.

Table 2: Mass Spectrometry Data for this compound

Molecular FormulaCalculated PropertiesObserved Ion
C₂₄H₂₀FN₅O₄SC: 58.41%, H: 4.08%, N: 14.19%[M+H]⁺
Found: C: 58.35%, H: 4.02%, N: 14.16%

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy was instrumental in identifying the key functional groups present in the molecule. The presence of the sulfonamide group (–SO₂NH–) was confirmed by two strong absorption bands appearing at 1318-1340 cm⁻¹ and 1144-1165 cm⁻¹, corresponding to the asymmetric and symmetric S=O stretching vibrations, respectively. rsc.org An additional absorption band around 3250 cm⁻¹ was assigned to the –SO₂N–H stretch. rsc.org The quinazolinone ring skeleton was evidenced by strong intensity bands for the C=O group (1670-1690 cm⁻¹) and the C=N bond (1610-1650 cm⁻¹). rsc.org

Table 3: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3250–SO₂N–HStretching
1670-1690C=O (Quinazolinone)Stretching
1610-1650C=NStretching
1318-1340S=O (Sulfonamide)Asymmetric Stretching
1144-1165S=O (Sulfonamide)Symmetric Stretching

X-ray Crystallographic Analysis of this compound and its Key Intermediates

While single crystal X-ray diffraction data for this compound itself is not detailed, the crystal structure of a key synthetic intermediate, N-(4-((3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)methylsulfonamido)phenyl)acetamide (referred to as compound 5 ), has been elucidated. rsc.org This analysis provides critical insights into the core quinazolinone sulfonamide framework. The intermediate crystallizes in the triclinic space group P-1, and its fused quinazoline (B50416) ring system is nearly planar. rsc.org This crystallographic data confirms the foundational structure upon which the final 2-fluorobenzylideneamino moiety is built.

Biological Activity Profile and Molecular Mechanisms of Action for C24h20fn5o4s and Quinazolinone Analogues

Antimalarial Research and the Role of Quinazolinone Derivatives

The rise of drug-resistant strains of Plasmodium falciparum has created an urgent need for novel antimalarial agents with new mechanisms of action. ekb.eg Quinazolinone derivatives have emerged as a promising class of compounds in this area, largely inspired by the natural product febrifugine. nih.govnih.gov

There is no specific public data on the investigation of C24H20FN5O4S as a lead antimalarial compound. However, the quinazolinone framework is a key area of antimalarial drug discovery. nih.gov Research has focused on synthetic analogues of febrifugine, an alkaloid isolated from the plant Dichroa febrifuga, which contains a quinazolinone moiety and exhibits potent antimalarial properties. nih.govekb.eg

Structure-activity relationship (SAR) studies reveal that the 4-quinazolinone core is essential for activity. ekb.egnih.gov Modifications at various positions of the quinazolinone ring and its substituents have yielded numerous derivatives with significant in vivo antimalarial efficacy. For instance, various 2,3-disubstituted-4(3H)-quinazolinones have shown significant parasite suppression in mice infected with Plasmodium berghei. mdpi.com One study reported that compounds with a 2-nitrostyryl group and a p-tolyl substituent at the 2- and 3-positions, respectively, achieved up to 78.4% parasite suppression. nih.gov Given that novel heterocyclic compounds are continuously being screened, a compound with the formula this compound would be a logical candidate for synthesis and evaluation within antimalarial research programs.

Compound TypeTest ModelObserved ActivityReference
2,3-disubstituted-4(3H)-quinazolinonesP. berghei-infected mice43.71–72.86% mean percentage suppression mdpi.com
Febrifugine AnalogsP. falciparum (in vitro)IC50 values ranging from 0.141 to 290 ng/ml jst.go.jp
Pyrrolo[3,2-f]quinazoline-1,3-diamine derivativesP. falciparum (in vitro)Potent cell growth inhibition (IC50 ~0.01 ng/ml) rsc.org
2,3-disubstituted quinazolinone (Compound IVa)P. berghei-infected mice78.4% suppression at 40 mg/kg nih.gov

The mechanism of action for many quinoline-based antimalarials involves interfering with hemoglobin digestion in the parasite's food vacuole. nih.gov For quinazolinone derivatives, several potential molecular targets within the Plasmodium parasite have been proposed.

Molecular docking studies have suggested that these compounds may act as inhibitors of key parasitic enzymes. One identified target is falcipain-2 , a cysteine protease crucial for the life cycle of P. falciparum. A recent study designed triazole-quinazolinone hybrids and found through molecular docking that the molecules likely bind to the falcipain-2 protease. mdpi.com

Another promising target is the tRNA-guanine transglycosylase (TGT) located in the parasite's apicoplast. Computational studies have shown that quinazolinone derivatives could bind more favorably to the P. falciparum apicoplast TGT compared to the human equivalent, suggesting a potential for selective inhibition. nih.govtandfonline.com More recently, the eukaryotic translation initiation factor 3 (EIF3i) has been identified as a primary target of a potent quinoline-quinazoline inhibitor, highlighting the disruption of protein synthesis as a viable antimalarial strategy. biomedpharmajournal.org

Investigation of this compound as a Lead Antimalarial Compound

Exploration of Broader Biological Activities in Quinazolinone Scaffolds

The structural versatility of the quinazolinone nucleus has led to its exploration in a wide array of therapeutic areas beyond malaria, including oncology, infectious diseases, and inflammation. nih.govnih.gov

A primary focus of quinazolinone research in oncology is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis. ekb.eg

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a well-established target in cancer therapy, and the 4-anilinoquinazoline (B1210976) scaffold is a cornerstone of many EGFR inhibitors. ekb.eg Marketed drugs like Gefitinib (B1684475) and Erlotinib (B232) are based on this structure. jst.go.jp Numerous studies have synthesized novel quinazolinone derivatives that show potent EGFR inhibitory activity. For example, compound 6d in one study, a quinazolinone derivative, exhibited an IC₅₀ value of 0.77 µM against EGFR. jst.go.jp Another series of 3-methyl-quinazolinone derivatives yielded compounds with IC₅₀ values as low as 10 nM against EGFRwt-TK. tandfonline.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: VEGFR-2 is a key regulator of angiogenesis, the process of forming new blood vessels that tumors need to grow. nih.gov Quinazolinone-based compounds have been developed as potent VEGFR-2 inhibitors. dovepress.com Vandetanib is a clinically approved multi-target kinase inhibitor with a quinazoline (B50416) core that targets VEGFR-2. nih.gov Synthetic derivatives have shown significant promise; one study reported a compound with a VEGFR-2 inhibitory IC₅₀ of 0.014 µM, which was comparable to the reference drug Cabozantinib. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition: The COX-2 enzyme is not only a mediator of inflammation but is also overexpressed in various cancers, making it a valid target for anticancer agents. nih.gov Quinazolinone derivatives have been designed as selective COX-2 inhibitors. nih.gov One study designed novel quinazolinone-tethered phenyl urea (B33335) derivatives as triple inhibitors of mutant EGFR, COX-2, and 15-LOX, demonstrating the potential for creating multi-targeted agents. tandfonline.com

Compound SeriesTarget KinaseReported IC₅₀ / ActivityCancer Cell Line(s)Reference
Quinazolinone derivative (6d)EGFRIC₅₀ = 0.77 µMMCF-7 (Breast) jst.go.jp
3-methyl-quinazolinone (5k)EGFRwt-TKIC₅₀ = 10 nMA549, PC-3, SMMC-7721 tandfonline.com
Quinazolinone derivative (SQ2)VEGFR-2IC₅₀ = 0.014 µMHT-29, COLO-205 (Colon) nih.gov
Quinazolin-4(3H)-one (Compound 5)VEGFR-2IC₅₀ = 4.6 ± 0.06 μMMCF-7, HepG2, PC3 rsc.org
Quinazolinone-ibuprofen conjugate (4a)COX-2 / AnticancerExhibited anticancer activityHCT116, HT29, HCA7 (Colon) nih.gov

The quinazolinone scaffold is a recurring motif in compounds with significant antimicrobial properties, active against a range of pathogenic bacteria and fungi. nih.gov

Antibacterial Activity: Quinazolinone derivatives have demonstrated broad-spectrum antibacterial activity, including against drug-resistant strains. nih.gov Studies show efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). ujpronline.combiomedpharmajournal.org The mechanism is thought to involve interaction with the bacterial cell wall and DNA structures. ijprajournal.com The introduction of different substituents, such as haloanilines or alkylamines, can enhance antimicrobial activity. nih.gov

Antifungal Activity: Numerous quinazolinone derivatives have been screened for antifungal activity against pathogens like Candida albicans and Aspergillus niger. nih.govbiomedpharmajournal.org Fused pyrrolo-quinazolinone derivatives and other analogues have shown good fungistatic activity. nih.gov Structural optimization, such as the introduction of a trifluoromethyl group at the 2-position, has been shown to improve antifungal efficacy. mdpi.com One highly active derivative demonstrated superior protective and curative effects on oilseed rape infected with Sclerotinia sclerotiorum compared to the standard fungicide azoxystrobin. mdpi.com

Compound TypeTarget Organism(s)Observed EfficacyReference
Fused pyridazine-quinazolinonesC. albicans, A. nigerGood activity at 32-64 µg/ml nih.gov
2,3,6-trisubstituted Quinazolin-4-onesS. aureus, S. pyogenes, E. coli, P. aeruginosaGood to excellent activity at 50 µg/mL biomedpharmajournal.org
2-trifluoromethyl-quinazolinonesVarious plant pathogenic fungiBroad antifungal spectrum mdpi.com
N-butyl-2-(butylthio)quinazolin-4-amine analogsS. aureus, S. pneumoniae, E. faecalisImproved activity over parent compound nih.gov

Quinazolinone derivatives are well-documented as potent anti-inflammatory agents. nih.gov This activity is often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). ekb.eg Proquazone is a marketed non-steroidal anti-inflammatory drug (NSAID) based on a quinazolinone structure. mdpi.com

Research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The design of such compounds often involves creating a "V-shape" with 2,3-diaryl-heterocyclic moieties, which fits favorably into the larger active site of the COX-2 enzyme. nih.gov Studies have shown that various substituted quinazolinones can produce significant edema inhibition in animal models. nih.govmdpi.com For example, a series of 3-naphtalene-substituted quinazolinones yielded up to 59.61% inhibition of paw edema. mdpi.com Beyond COX inhibition, some quinazoline derivatives modulate inflammation by inhibiting pro-inflammatory cytokines like TNF-α and various interleukins, or by inhibiting NF-κB pathways. tsijournals.commdpi.comfrontiersin.org

Antimicrobial Efficacy Against Bacterial and Fungal Strains

Mechanistic Insights into Compound-Target Interactions

The biological effects of this compound and related quinazolinone compounds stem from their ability to interact with specific biological macromolecules, leading to the modulation of their functions. The core structure of quinazolinone serves as a versatile scaffold for the synthesis of various derivatives with a wide range of biological activities, including antimalarial, anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. frontiersin.orgrsc.org The specific biological activity is often determined by the nature and position of substituents on the quinazolinone ring system. nih.govnih.gov

Quinazolinone analogues have been extensively studied as inhibitors of various enzymes, demonstrating different modes of action and potencies.

One study on novel quinazolinone-1,2,3-triazole-acetamide conjugates identified them as significant inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. rsc.org The most potent compound in this series exhibited competitive inhibition with a Ki value of 4.8 μM. rsc.org This suggests that the inhibitor binds to the active site of the enzyme, competing with the natural substrate. rsc.orgkhanacademy.org

Another series of quinazolinone derivatives has been shown to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases (hCA I and II). researchgate.net These compounds displayed potent, nanomolar-level inhibition. For instance, the most effective inhibitors for AChE and BChE had Ki values of 12.73±1.26 nM and 8.48±0.92 nM, respectively. researchgate.net Similarly, inhibition of hCA-I and hCA-II was observed with Ki values as low as 2.56±0.26 nM and 1.68±0.14 nM, respectively. researchgate.net Molecular docking studies indicated that these compounds interact with key amino acid residues within the binding pockets of the target enzymes. researchgate.net

Furthermore, a series of quinazolinone-Schiff's base analogues were synthesized and evaluated as inhibitors of H+/K+-ATPase, an enzyme crucial for gastric acid secretion. nih.gov Several of these compounds showed excellent inhibitory activity, with some being more potent than the reference drug, omeprazole. nih.gov Structure-activity relationship (SAR) studies revealed that the presence of electron-donating groups, such as hydroxyl (OH) and methoxy (B1213986) (OCH3), on the benzene (B151609) ring enhanced the inhibitory activity. nih.gov

In the context of lysosomal storage disorders, certain quinazoline analogues have been identified as inhibitors of glucocerebrosidase (GC). nih.gov These compounds were discovered through a high-throughput screen and were found to be selective, showing no activity against related enzymes like alpha-glucosidase and alpha-galactosidase at a concentration of 50 μM. nih.gov

A series of 2,3-disubstituted quinazolinones were also investigated as inhibitors of human and bovine carbonic anhydrase-II (hCA-II and bCA-II). frontiersin.org These compounds displayed moderate to significant inhibition, with IC50 values ranging from 14.0 to 59.6 μM for hCA-II. frontiersin.org Kinetic studies revealed a competitive mode of inhibition. frontiersin.org

The table below summarizes the enzyme inhibitory activities of various quinazolinone analogues.

Compound ClassTarget EnzymeInhibition DataMode of InhibitionReference
Quinazolinone-1,2,3-triazole-acetamide conjugatesα-glucosidaseIC50 values from 4.8–140.2 μM; Ki = 4.8 μM for the most potent compoundCompetitive rsc.org
Novel Quinazolinone DerivativesAcetylcholinesterase (AChE)Ki values from 12.73±1.26 to 93.42±9.44 nMNot specified researchgate.net
Butyrylcholinesterase (BChE)Ki values from 8.48±0.92 to 25.84±2.59 nMNot specified researchgate.net
Carbonic Anhydrase I (hCA-I)Ki values from 2.56±0.26 to 88.23±9.72 nMNot specified researchgate.net
Carbonic Anhydrase II (hCA-II)Ki values from 1.68±0.14 to 85.43±7.41 nMNot specified researchgate.net
Quinazolinone-Schiff's base analoguesH+/K+-ATPaseExcellent activity, some more potent than omeprazoleNot specified nih.gov
Quinazoline analoguesGlucocerebrosidase (GC)Active inhibitors, inactive against α-glucosidase and α-galactosidase at 50 μMNot specified nih.gov
2,3-Disubstituted quinazolinonesHuman Carbonic Anhydrase-II (hCA-II)IC50 values from 14.0 to 59.6 μMCompetitive frontiersin.org

The interaction of quinazolinone compounds with their molecular targets can lead to the perturbation of various cellular signaling pathways, ultimately resulting in a physiological response.

For instance, the inhibition of glucocerebrosidase by quinazoline analogues has implications for the endolysosomal pathway. nih.gov In Gaucher disease, a lysosomal storage disorder, a deficiency in GC activity leads to the accumulation of its substrate. nih.gov Small molecule chaperones can help restore enzyme function. The studied quinazoline inhibitors were shown to improve the translocation of the mutant GC to the lysosome in patient-derived cells, suggesting an effect on protein folding and trafficking pathways. nih.gov The endolysosomal pathway is crucial for the degradation of protein substrates and is interconnected with autophagy. microbialcell.com

Furthermore, the interaction of viral proteins with host cell signaling pathways can be modulated. For example, the hepatitis C virus NS5A protein can interact with Grb2 and p85 PI3K, leading to the subversion of mitogenic signaling and the promotion of the PI3K-AKT cell survival pathway. nih.gov While not directly involving quinazolinones, this illustrates how targeting specific nodes in signaling pathways can have profound cellular effects. The activation of pathways like the NF-κB signaling cascade, which is crucial in inflammatory responses, can be triggered by various stimuli and involves a complex series of protein interactions and modifications. nih.gov

The cytotoxic effects of some 4-anilinoquinazolines have been linked to the induction of necrosis and changes in the actin cytoskeleton. nih.gov One derivative was found to significantly increase the amount of filamentous actin in transformed liver cells, while others exhibited antiprotease effects on plasmin. nih.gov These findings suggest that quinazolinones can perturb fundamental cellular processes such as cell structure and proteolysis.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Methodologies for Quinazolinone Derivatives

Foundational Principles of SAR and QSAR in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. mdpi.comencyclopedia.pub By systematically modifying parts of a molecule, researchers can identify which functional groups and structural features are essential for its desired pharmacological effect. mdpi.comencyclopedia.pub This understanding is crucial for optimizing lead compounds to enhance efficacy and selectivity. encyclopedia.pub

Quantitative Structure-Activity Relationship (QSAR) represents a more advanced, computational approach. creative-biostructure.com QSAR models establish a mathematical correlation between the chemical structure and biological activity of a set of compounds. orientjchem.orgresearchgate.net This is achieved by calculating molecular descriptors—numerical values that describe the physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics. researchgate.netufv.br Statistical methods, ranging from multiple linear regression to sophisticated machine learning algorithms, are then employed to build predictive models. creative-biostructure.comufv.brnih.gov A robust QSAR model can forecast the activity of novel, un-synthesized compounds, thereby accelerating the drug discovery process by prioritizing candidates for synthesis and testing. creative-biostructure.comscielo.br

Identification of Pharmacophoric Features Governing Biological Activity

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For quinazolinone derivatives, the core heterocyclic system is a key component, but its activity is profoundly modulated by the nature and position of its substituents. researchgate.netmdpi.com

Impact of Substituent Variation at Quinazolinone Ring Positions 2 and 3

Research has consistently shown that substitutions at positions 2 and 3 of the 4(3H)-quinazolinone ring are critical determinants of biological activity. mdpi.comnih.govijmpr.inajrconline.org The nature of the substituents at these positions can drastically alter the compound's pharmacological profile, influencing everything from antimicrobial to anticancer potency. nih.govhilarispublisher.com

For instance, SAR studies have revealed that for antimicrobial activity, the presence of a substituted aromatic ring at position 3 is often essential. nih.gov At position 2, groups such as methyl, amine, or thiol are considered vital for these effects. nih.gov In the context of anticonvulsant activity, modifications at the 2-position from a simple methyl group to more complex moieties, along with the replacement of the phenyl group at position 3 with an allyl group, have led to significant variations in potency. hilarispublisher.com This highlights that the interplay between the size, lipophilicity, and electronic nature of the substituents at both positions governs the interaction with the biological target. hilarispublisher.comontosight.ai

Table 1: Impact of Substituents at Positions 2 and 3 on Quinazolinone Activity

Position Substituent Type Observed Effect on Activity Reference(s)
2 Methyl, Amine, Thiol Groups Essential for antimicrobial activity. nih.gov
2 Propyl Substitution Found to be potent for anticancer activity in certain hybrids. rsc.org
2 Phenyl Group A key feature in many biologically active quinazolinones. ontosight.ai
3 Substituted Aromatic Ring Essential for antimicrobial activities. nih.gov
3 Addition of Heterocyclic Moieties Can increase overall biological activity. mdpi.comontosight.ai
3 Allyl Group Used in designing anticonvulsant agents. hilarispublisher.com

Influence of Halogenation and Aromatic Substituents on Activity Profile

The introduction of halogen atoms and specific substituents on aromatic rings is a common strategy to modulate the activity of quinazolinone derivatives. nih.gov The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can significantly impact potency. rsc.org

Halogenation of the quinazolinone core, particularly at positions 6 and 8, has been shown to improve antimicrobial activity. nih.govijmpr.in In the case of the specific compound C24H20FN5O4S, a 2-fluoro substituent is present on the benzylidene ring attached at position 3. rsc.org Fluorine substitution is a widely used tactic in medicinal chemistry; the fluoro group can act as a hydrogen-bond acceptor and can enhance metabolic stability and binding affinity. researchgate.net Studies on other quinazolinone series have shown that electron-withdrawing groups on aromatic rings attached to the scaffold can lead to better biological inhibition compared to unsubstituted or electron-donating group-substituted rings. rsc.orgnih.gov

Significance of the Sulfonamide Linker and its Substituents

The subject compound, this compound, is a quinazolinone-sulfonamide hybrid. rsc.org The sulfonamide group (-SO2NH-) is a well-established pharmacophore that is a key feature in numerous approved drugs. Hybridizing a sulfonamide moiety with a quinazolinone core is a strategy to develop novel agents with enhanced biological activity. nih.govekb.eg

Development of Predictive Models for De Novo Drug Discovery

QSAR models are powerful tools for de novo drug discovery, which aims to design novel molecules with desired biological activities. creative-biostructure.comresearchgate.net The development of a predictive QSAR model involves several key steps:

Data Curation: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled. ufv.brscielo.br

Descriptor Calculation: A wide range of molecular descriptors quantifying topological, electronic, and physicochemical properties are calculated for each molecule in the dataset. orientjchem.orgufv.br

Model Building: The dataset is typically split into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.netufv.br Statistical techniques like Genetic Function Algorithm (GFA) or Multiple Linear Regression (MLR) are used to create an equation that links the descriptors to the activity. orientjchem.orgufv.br

Validation: The model's robustness and predictive ability are rigorously assessed using internal (e.g., leave-one-out cross-validation) and external (prediction on the test set) validation methods. orientjchem.orgufv.br

A validated QSAR model can then be used for virtual screening of large chemical libraries to identify potential hits or to guide the rational design of new derivatives with potentially improved activity. creative-biostructure.comscielo.bracs.org For quinazolinone derivatives, QSAR models have been successfully developed to predict anticancer and anticonvulsant activities, identifying key descriptors like atomic net charges and HOMO/LUMO energies as important predictors. orientjchem.orgresearchgate.netufv.br

Table 2: Key Descriptors in QSAR Models for Quinazolinone Derivatives

Predicted Activity Important Molecular Descriptors Identified in QSAR Models Reference(s)
Anticancer Atomic Net Charge (at specific carbons and oxygens), HOMO Energy, LUMO Energy orientjchem.org
Anticonvulsant Autocorrelation (ATS2v), Eigenvalue-based (VE2_DZv, SpMax6_Bhm), Radial Distribution Function (RDF45i) researchgate.netufv.br
H3 Receptor Inverse Agonism Topological (Balaban index), Thermodynamic (refractive index), LogP asianpubs.org

Stereochemical Contributions to Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Since biological targets like enzymes and receptors are chiral, they often interact differently with different stereoisomers of a drug molecule.

The chemical name for this compound specifies the (E)-configuration for the C=N double bond of the benzylideneamino group. rsc.org This indicates that the specific geometric arrangement around this bond is a defined feature of the molecule, likely influencing how it fits into its biological target. The incorrect isomer may have significantly lower or no activity. drugdesign.org

Other research on quinazolinone derivatives has also underscored the importance of stereochemistry. For example, in 3-aryl-4(3H)-quinazolinones, the restricted rotation around the biaryl axis can lead to atropisomers (stereoisomers arising from hindered rotation), which can be selectively halogenated by enzymes, demonstrating that biological systems can distinguish between these isomers. nih.gov In other complex, fused quinazolinone systems, the relative configuration (cis- or trans-) of the fused rings is a critical factor for their structure. sci-hub.st Molecular modeling simulations used to predict the binding of ligands to proteins often reveal that a specific stereochemical orientation is required for optimal interaction with the target's binding groove. acs.org

Computational Chemistry, Molecular Modeling, and Rational Drug Design for C24h20fn5o4s

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a cornerstone of structure-based drug design, used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (protein). nih.govopenaccessjournals.comnih.gov This process allows for the characterization of the ligand's behavior within the protein's binding site and helps to elucidate the biochemical processes involved. nih.gov Given the identified antimalarial potential of C24H20FN5O4S, a primary target for docking studies would be a crucial enzyme in the Plasmodium falciparum lifecycle, such as dihydrofolate reductase-thymidylate synthase (DHFR-TS).

The initial step in molecular docking involves sampling various conformations of the ligand within the protein's active site to find the most favorable binding pose. nih.gov Using algorithms like genetic algorithms or incremental construction, docking software positions the flexible this compound molecule into the rigid or semi-flexible binding pocket of the target protein. nih.gov Each potential binding mode, or "pose," is assigned a score based on a scoring function that estimates the binding free energy. The top-scoring poses represent the most probable binding conformations.

Table 1: Hypothetical Docking Results for this compound with P. falciparum DHFR-TS

Predicted PoseBinding Energy (kcal/mol)Root Mean Square Deviation (RMSD) from Reference Pose (Å)Predicted Inhibition Constant (Ki) (nM)
1-11.20.8525.3
2-10.81.2345.1
3-10.51.5578.9

Once the optimal binding pose is identified, it is analyzed in detail to understand the specific molecular interactions that stabilize the ligand-protein complex. These interactions are critical for binding affinity and selectivity. researchgate.net The diverse functional groups within this compound—including the fluoro-phenyl ring, the quinazolinone core, the sulfonamide linker, and the terminal acetamide (B32628) group—provide multiple opportunities for interaction. Analysis reveals key hydrogen bonds, hydrophobic contacts, and other non-covalent forces.

Table 2: Potential Active Site Interactions for this compound (Pose 1)

This compound MoietyInteraction TypeTarget Amino Acid ResidueDistance (Å)
Sulfonamide Oxygen (SO2)Hydrogen BondSerine 108 (Backbone NH)2.9
Quinazolinone Carbonyl (C=O)Hydrogen BondLeucine 164 (Backbone NH)3.1
Fluorophenyl Ringπ-π StackingPhenylalanine 1163.8
Acetamide NHHydrogen BondAspartate 54 (Side Chain C=O)2.8
Benzylidene Imine (C=N)Hydrophobic InteractionAlanine 16, Isoleucine 14N/A

Prediction of Ligand Conformation and Binding Modes

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling serves to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govmedsci.org A structure-based pharmacophore model can be generated from the key interactions observed in the docked complex of this compound. medsci.org This model consists of features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. ugm.ac.id

This pharmacophore model is then used as a 3D query to rapidly screen vast chemical libraries, such as the ZINC database, for structurally diverse compounds that match the model. nih.govmdpi.com This process, known as virtual screening, can identify novel molecular scaffolds that are predicted to have similar biological activity, providing new starting points for drug discovery. medsci.orgmdpi.com

Table 3: Hypothetical Pharmacophore Model Derived from this compound

Feature IDFeature TypeLocation (Derived from)Vector/Radius
HBA1Hydrogen Bond AcceptorQuinazolinone Carbonyl OxygenRadius 1.5 Å
HBA2Hydrogen Bond AcceptorSulfonamide OxygenRadius 1.5 Å
HBD1Hydrogen Bond DonorAcetamide N-HVector pointing from N
AR1Aromatic RingQuinazolinone Fused RingNormal vector
AR2Aromatic RingFluorophenyl RingNormal vector
HY1HydrophobicPhenylacetamide GroupRadius 1.8 Å

Advanced Quantum Chemical Calculations for Electronic Properties

To gain a deeper understanding of the molecule's intrinsic properties, advanced quantum chemical calculations are employed. sciety.org Methods like Density Functional Theory (DFT) can elucidate the electronic structure, reactivity, and stability of this compound. nih.govaun.edu.eg Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. nih.gov

Table 4: Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G*)

PropertyCalculated ValueSignificance
Energy of HOMO-6.5 eVRegion prone to electrophilic attack; electron-donating ability
Energy of LUMO-1.8 eVRegion prone to nucleophilic attack; electron-accepting ability
HOMO-LUMO Gap (ΔE)4.7 eVIndicates high kinetic stability and low chemical reactivity
Dipole Moment5.2 DebyeReflects overall polarity and influences solubility and binding
MEP Minimum-0.075 a.u.Located near sulfonamide and carbonyl oxygens (nucleophilic sites)
MEP Maximum+0.042 a.u.Located near amide and sulfonamide protons (electrophilic sites)

De Novo Molecular Design and Optimization Strategies

De novo design involves the computational generation of entirely new molecules tailored to fit a specific biological target. arxiv.orgwgtn.ac.nz These methods can either build molecules atom-by-atom or piece together molecular fragments within the constraints of the target's active site. benevolent.com Using this compound as a template, optimization strategies can be applied to suggest structural modifications aimed at enhancing desired properties like binding affinity, selectivity, or metabolic stability. Modern approaches often leverage artificial intelligence and reinforcement learning to navigate the vast chemical space and propose novel, high-quality candidates. arxiv.orgarxiv.org

Table 5: Example of a De Novo Optimization Strategy for this compound

Original Scaffold MoietyProposed ModificationRationale / Predicted ImprovementMethod
Terminal Acetamide GroupReplace with a bioisosteric tetrazole ringIncreases metabolic stability and introduces an additional hydrogen bond acceptor, potentially improving binding affinity.Fragment Replacement
2-Fluoro substituentChange to 3-Chloro, 4-MethoxyExplore alternative halogen bonding and steric interactions within the hydrophobic pocket to enhance selectivity.Scaffold Hopping / R-group Scanning

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. aps.orgfrontiersin.org By simulating the motions of all atoms in the system within a realistic environment (including water and ions), MD can assess the stability of the predicted binding pose and explore the conformational flexibility of both the ligand and the protein. nih.govnih.gov Analysis of the MD trajectory can confirm whether key interactions identified in docking are maintained over time and reveal dynamic conformational changes that may be crucial for biological function. frontiersin.orgnih.gov

Table 6: Typical Analysis from a 100 ns MD Simulation of the this compound-Protein Complex

MetricAverage ValueInterpretation
Protein Backbone RMSD1.8 ± 0.3 ÅThe protein structure remains stable throughout the simulation.
Ligand RMSD (relative to protein)1.2 ± 0.4 ÅThe ligand maintains a stable binding pose with minimal fluctuation.
Radius of Gyration (Protein)22.5 ± 0.2 ÅThe protein maintains its overall compactness without unfolding.
H-Bond Occupancy (Sulfonamide-Ser108)85%The key hydrogen bond is stable and present for most of the simulation time.
Solvent Accessible Surface Area (SASA) of Ligand45 ŲIndicates the ligand is well-buried within the binding pocket.

Future Perspectives and Advanced Research Avenues for Quinazolinone Based Compounds

Rational Design of Next-Generation Quinazolinone Derivatives

The future of quinazolinone-based drug discovery lies in the rational and targeted design of new derivatives. nih.govresearchgate.netistanbul.edu.tr This approach moves beyond traditional synthesis methods to create compounds with enhanced efficacy and specificity. For a complex molecule like C24H20FN5O4S, which contains fluorine, a sulfonamide group, and multiple nitrogen-containing rings, rational design is paramount.

Key Strategies:

Structure-Activity Relationship (SAR) Studies: A deep understanding of how specific structural modifications influence biological activity is crucial. mdpi.com By systematically altering functional groups on the quinazolinone scaffold, researchers can identify key pharmacophores and optimize molecular interactions with biological targets. nih.govwisdomlib.org For instance, the inclusion of a fluorine atom, as seen in this compound, is a common strategy to improve metabolic stability and binding affinity.

Bioisosteric Replacement: This technique involves substituting certain functional groups with others that have similar physical or chemical properties to enhance the compound's pharmacological profile. In the context of this compound, the sulfonamide group could be a key area for such modifications to fine-tune solubility and cell permeability.

Hybrid Molecule Design: Combining the quinazolinone core with other pharmacologically active moieties can lead to hybrid compounds with dual or synergistic modes of action. frontiersin.org This approach is particularly promising for tackling complex diseases with multiple pathological pathways.

In-Depth Elucidation of Complex Biological Mechanisms

A critical avenue for future research is to unravel the intricate biological mechanisms through which quinazolinone derivatives exert their effects. While many quinazolinones are known to target specific enzymes like kinases, a comprehensive understanding of their downstream signaling pathways and potential off-target effects is often lacking. mdpi.comijramr.com

Areas of Focus:

Target Identification and Validation: For novel compounds like this compound, identifying the primary biological target is the first step. Advanced proteomics and chemical biology approaches can be employed to pinpoint the specific proteins or nucleic acids with which the compound interacts.

Pathway Analysis: Once a target is identified, it is essential to understand the broader biological consequences of its modulation. This includes studying the impact on entire signaling cascades and cellular processes. For example, many quinazolinone derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells. mdpi.com

Multi-Targeting Effects: The structural complexity of this compound suggests it may interact with multiple biological targets. ekb.eg Investigating these polypharmacological effects is crucial, as they could be harnessed for therapeutic benefit or could lead to unforeseen side effects.

Integration of Artificial Intelligence and Machine Learning in Compound Development

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the development of quinazolinone-based drugs. researchgate.netmdpi.comijsrtjournal.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional analysis. nih.gov

Applications in Drug Discovery:

Predictive Modeling: AI algorithms can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of new quinazolinone derivatives based on their chemical structure. researchgate.netmdpi.com This allows for the in silico screening of vast virtual libraries of compounds, saving time and resources. acs.org

De Novo Drug Design: Generative AI models can design entirely new quinazolinone structures with desired properties. ijsrtjournal.com These models can explore a vast chemical space to propose novel candidates like this compound that may not be conceived through conventional methods.

QSAR and Data Analysis: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can provide deep insights into the chemical features that drive biological activity. mdpi.comnih.gov

Challenges and Innovations in Translating Research Findings

Despite promising preclinical data, the translation of quinazolinone derivatives from the laboratory to clinical use is fraught with challenges. ijramr.comnih.gov Overcoming these hurdles will require significant innovation and a multidisciplinary approach.

Key Challenges and Innovations:

Challenge Innovations and Future Directions
Poor Bioavailability Development of novel drug delivery systems, such as nanoparticles and prodrugs, to improve solubility and absorption. mdpi.com
Toxicity and Off-Target Effects Advanced computational toxicology to predict adverse effects early in the development process. researchgate.net
Drug Resistance Design of next-generation compounds that can overcome known resistance mechanisms, potentially through multi-targeting approaches. nih.gov
Synthesis Complexity and Cost Exploration of more efficient and environmentally friendly synthetic routes, including biocatalysis and flow chemistry. nih.govmdpi.com

The journey of a complex chemical entity like this compound from a molecular formula to a potential therapeutic agent is a testament to the evolving landscape of medicinal chemistry. By embracing rational design, delving deeper into biological mechanisms, leveraging the power of AI, and addressing translational challenges head-on, the scientific community can unlock the full potential of quinazolinone-based compounds for the benefit of human health.

Q & A

Q. What spectroscopic methods are most effective for characterizing the molecular structure of C₂₄H₂₀FN₅O₄S, and how should data interpretation be validated?

Methodological Answer:

  • Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and elemental composition, complemented by ¹H/¹³C NMR to elucidate the aromatic framework and substituent positions .
  • Validate purity via HPLC (>95%) and cross-reference spectral data with computational tools (e.g., DFT simulations) to resolve ambiguities in stereochemistry or tautomerism .

Q. How can researchers design a reproducible synthetic pathway for C₂₄H₂₀FN₅O₄S, particularly for novel derivatives?

Methodological Answer:

  • Optimize reaction conditions (e.g., solvent, catalyst, temperature) using Design of Experiments (DoE) to minimize side products.
  • Document protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including explicit details on stoichiometry, purification (e.g., column chromatography gradients), and characterization .
  • Validate reproducibility through interlaboratory trials and share raw data in repositories like Chemotion .

Q. What in vitro assays are suitable for preliminary evaluation of the bioactivity of C₂₄H₂₀FN₅O₄S?

Methodological Answer:

  • Prioritize target-specific assays (e.g., enzyme inhibition for kinase targets) with dose-response curves (IC₅₀ calculations).
  • Include controls for nonspecific binding (e.g., ATP competition assays) and validate results using orthogonal methods (e.g., SPR for binding affinity) .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data for C₂₄H₂₀FN₅O₄S?

Methodological Answer:

  • Conduct sensitivity analysis on computational models (e.g., docking studies) to assess parameter robustness.
  • Replicate experiments under controlled variables (e.g., pH, temperature) and apply statistical tests (e.g., ANOVA) to identify outliers .
  • Use meta-analysis to compare findings with structurally analogous compounds in databases like ChEMBL .

Q. What strategies can mitigate batch-to-batch variability in the synthesis of C₂₄H₂₀FN₅O₄S, especially for scale-up studies?

Methodological Answer:

  • Implement Process Analytical Technology (PAT) for real-time monitoring of critical quality attributes (e.g., reaction intermediates).
  • Apply QbD (Quality by Design) principles to identify critical process parameters (CPPs) and establish a design space .

Q. How can researchers integrate multi-omics data to elucidate the mechanism of action of C₂₄H₂₀FN₅O₄S in complex biological systems?

Methodological Answer:

  • Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway perturbations.
  • Use network pharmacology tools (e.g., STRING, Cytoscape) to identify hub targets and validate via CRISPR-Cas9 knockout models .

Data Management & Reporting

Q. What standards should be followed for documenting and sharing raw experimental data on C₂₄H₂₀FN₅O₄S?

Methodological Answer:

  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Deposit spectra, crystallography data, and assay results in domain-specific repositories (e.g., RADAR4Chem for NMR data) .
  • Use machine-readable formats (e.g., .cif for crystal structures) and assign persistent identifiers (DOIs) .

Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic data for C₂₄H₂₀FN₅O₄S?

Methodological Answer:

  • Perform compartmental modeling (e.g., PK-Sim) to account for metabolic clearance and tissue distribution.
  • Validate in vitro-in vivo correlations (IVIVC) using microsampling techniques in animal models .

Ethical & Analytical Rigor

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data of C₂₄H₂₀FN₅O₄S?

Methodological Answer:

  • Apply nonlinear regression models (e.g., Hill equation) to calculate LD₅₀/LC₅₀.
  • Report confidence intervals and use Benjamini-Hochberg correction for multiple comparisons in omics datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.